N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride typically involves the reaction of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Temperature: Room temperature (RT)
Solvent: Aqueous or organic solvent
Purity: The final product is usually obtained with a purity of 95%.
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Various amine derivatives
Substitution: Modified pyrazole derivatives
Scientific Research Applications
N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine hydrochloride
Uniqueness
N-Methyl-2-(1H-pyrazol-4-yl)ethanamine dihydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
N-methyl-2-(1H-pyrazol-4-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-9-5-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJWMGJNXYTXQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNN=C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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